2-Bromo-4-chloronicotinaldehyde 2-Bromo-4-chloronicotinaldehyde
Brand Name: Vulcanchem
CAS No.: 1289197-78-9
VCID: VC6304326
InChI: InChI=1S/C6H3BrClNO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H
SMILES: C1=CN=C(C(=C1Cl)C=O)Br
Molecular Formula: C6H3BrClNO
Molecular Weight: 220.45

2-Bromo-4-chloronicotinaldehyde

CAS No.: 1289197-78-9

Cat. No.: VC6304326

Molecular Formula: C6H3BrClNO

Molecular Weight: 220.45

* For research use only. Not for human or veterinary use.

2-Bromo-4-chloronicotinaldehyde - 1289197-78-9

Specification

CAS No. 1289197-78-9
Molecular Formula C6H3BrClNO
Molecular Weight 220.45
IUPAC Name 2-bromo-4-chloropyridine-3-carbaldehyde
Standard InChI InChI=1S/C6H3BrClNO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H
Standard InChI Key KCOAVFRTHTWKDO-UHFFFAOYSA-N
SMILES C1=CN=C(C(=C1Cl)C=O)Br

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic IUPAC name, 2-bromo-4-chloropyridine-3-carbaldehyde, reflects its substitution pattern: a bromine atom at position 2, a chlorine atom at position 4, and a formyl group (-CHO) at position 3 of the pyridine ring . Key structural identifiers include:

  • SMILES: C1=CN=C(C(=C1Cl)C=O)Br

  • InChI: InChI=1S/C6H3BrClNO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H

  • InChIKey: KCOAVFRTHTWKDO-UHFFFAOYSA-N

The presence of electron-withdrawing halogens and an aldehyde group creates distinct electronic effects, polarizing the aromatic ring and enhancing susceptibility to nucleophilic and electrophilic attacks .

Physicochemical Properties

Experimental data for 2-bromo-4-chloronicotinaldehyde remain limited, but computational and inferred properties provide insights:

PropertyValue/DescriptionSource
Molecular Weight220.45 g/mol
Predicted Collision Cross Section (Ų)133.2 ([M+H]+ adduct)
Storage Conditions2–8°C under inert gas

The compound’s collision cross-section (CCS) values, derived from ion mobility spectrometry, suggest a compact molecular geometry with moderate polarity . Stability under inert atmospheres aligns with typical aldehyde storage protocols to prevent oxidation .

Synthesis and Production

No direct literature reports detail the synthesis of 2-bromo-4-chloronicotinaldehyde, but analogous routes for halogenated nicotinaldehydes suggest plausible strategies:

  • Halogenation of Nicotinaldehyde Derivatives: Sequential bromination and chlorination of 3-pyridinecarboxaldehyde under controlled conditions, using reagents like PBr3\text{PBr}_3 or Cl2\text{Cl}_2 in the presence of Lewis acids.

  • Cross-Coupling Reactions: Suzuki-Miyaura or Ullmann couplings to introduce bromine and chlorine substituents post-aldehyde functionalization .

Industrial-scale production likely optimizes these methods for yield and purity, though specific protocols remain proprietary .

Chemical Reactivity and Applications

The compound’s reactivity is dominated by its aldehyde and halogen substituents:

  • Aldehyde Group: Participates in condensation reactions (e.g., formation of Schiff bases) and serves as an electrophile in nucleophilic additions .

  • Halogens: Enable cross-coupling reactions (e.g., Buchwald-Hartwig amination) to construct carbon-nitrogen or carbon-carbon bonds .

Applications:

  • Pharmaceutical Intermediates: Key precursor for antiviral and antimicrobial agents, leveraging the pyridine scaffold’s bioisosteric properties .

  • Agrochemical Development: Used in synthesizing herbicides and pesticides due to halogenated aromatics’ stability and bioavailability .

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